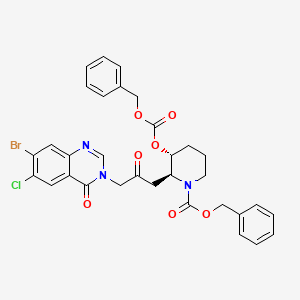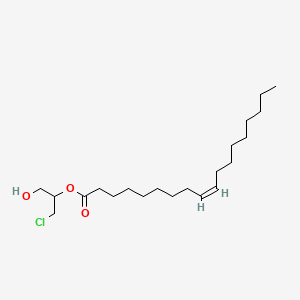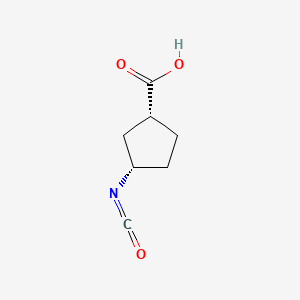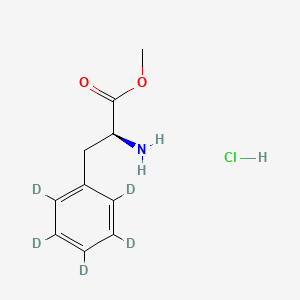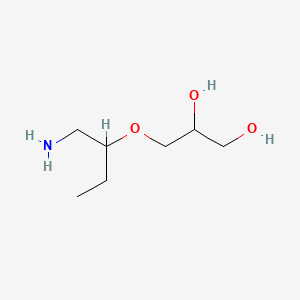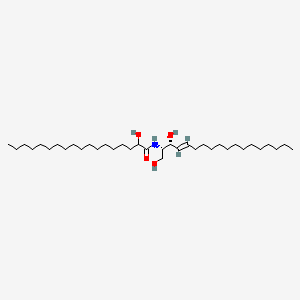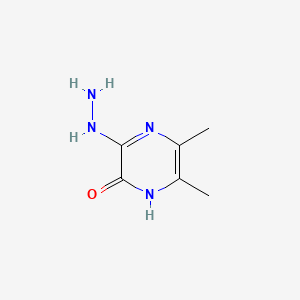
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2, also known as Anagrelide Impurity A, is a chemical compound with the molecular formula C11H14Cl2N2O2. It is an isotope-labeled impurity of Anagrelide, a medication used to treat essential thrombocythemia by reducing platelet count. This compound is significant in pharmaceutical research and quality control, particularly in the context of Anagrelide synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 2,3-dichlorotoluene to form 2,3-dichloro-6-nitrotoluene. This is followed by reduction to yield 6-amino-2,3-dichlorotoluene.
Alkylation: The amino compound is then alkylated with ethyl bromoacetate under basic conditions to form the ethyl ester of 2-(6-amino-2,3-dichlorobenzyl)glycine.
Isotope Labeling: The final step involves the incorporation of the 13C2 isotope into the glycine moiety, which can be achieved through the use of labeled reagents in the alkylation step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of chlorine atoms can produce a variety of substituted benzyl glycine derivatives.
Scientific Research Applications
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard and impurity marker in the synthesis and quality control of Anagrelide.
Biological Studies: The compound’s labeled isotope allows for tracing and studying metabolic pathways and pharmacokinetics in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives for various research purposes.
Analytical Chemistry: The compound is used in analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study its structure and behavior.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is primarily related to its role as an impurity in Anagrelide. Anagrelide works by inhibiting the maturation of megakaryocytes into platelets, thus reducing platelet count. The impurity itself does not have a direct therapeutic effect but is crucial for understanding the purity and efficacy of the pharmaceutical product.
Comparison with Similar Compounds
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 can be compared with other similar compounds such as:
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine: The non-labeled version of the compound, used in similar contexts but without the isotope labeling.
Anagrelide: The parent compound, used therapeutically to treat essential thrombocythemia.
Other Anagrelide Impurities: Various other impurities that may arise during the synthesis of Anagrelide, each with unique structural and chemical properties.
The uniqueness of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 lies in its isotope labeling, which makes it particularly useful for detailed analytical studies and tracing in biological systems.
This detailed overview provides a comprehensive understanding of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1286968-94-2 |
|---|---|
Molecular Formula |
C11H14Cl2N2O2 |
Molecular Weight |
279.13 |
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |
InChI Key |
GXKCDDOGWWCMAO-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |
Synonyms |
N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester-13C2; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate-13C2; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine-13C2; USP Anagrelide Related Impurity A-13C2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


